

Deferasirox: In Vitro Application Notes and Protocols for Cancer Cell Culture

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Compound of Interest		
Compound Name:	Deferasirox (Fe3+ chelate)	
Cat. No.:	B14786194	Get Quote

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Introduction

Deferasirox (DFX), an orally active iron chelator, is clinically used to manage chronic iron overload. Beyond its established role in iron chelation, a growing body of evidence highlights its potent anti-neoplastic properties across various cancer types.[1][2][3] Deferasirox exerts its anti-cancer effects by inducing iron depletion in rapidly proliferating cancer cells, which are highly dependent on this mineral for essential processes like DNA synthesis and cell cycle progression.[4][5] This leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of Deferasirox on cancer cell cultures.

Mechanism of Action

Deferasirox's primary mechanism of anti-cancer activity is the chelation of intracellular iron, leading to a state of iron deprivation. This triggers a cascade of molecular events that collectively inhibit tumor growth. Key signaling pathways affected by Deferasirox include:

 Cell Cycle Regulation: Deferasirox has been shown to induce cell cycle arrest, often at the G1 or S phase.[2][5] This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21, p27, and p53, and the downregulation of cyclins like Cyclin D1 and Cyclin B, and cyclin-dependent kinase 4 (CDK4).[5]

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- Apoptosis Induction: Deferasirox promotes programmed cell death in cancer cells.[7][8] This
 is evidenced by increased activity of executioner caspases, such as caspase-3 and caspase7, and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1).[1][7]
- mTOR Signaling Pathway: Deferasirox can repress the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[7] It achieves this by enhancing the expression of REDD1, which in turn activates TSC2, an inhibitor of mTOR.[7] This leads to the dephosphorylation and inactivation of downstream mTOR targets like the S6 ribosomal protein.[7]
- Metastasis-Related Pathways: Deferasirox has been observed to upregulate the expression
 of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[1][5]
 Concurrently, it can downregulate the expression of oncogenes like c-myc.[5][6]
- PI3K/Akt and MEK/ERK Signaling: In some cancer cell lines, Deferasirox has been shown to inhibit the activation of the PI3K/Akt and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[6][9]

Data Presentation: In Vitro Efficacy of Deferasirox

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Deferasirox in various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments and selecting appropriate concentrations.



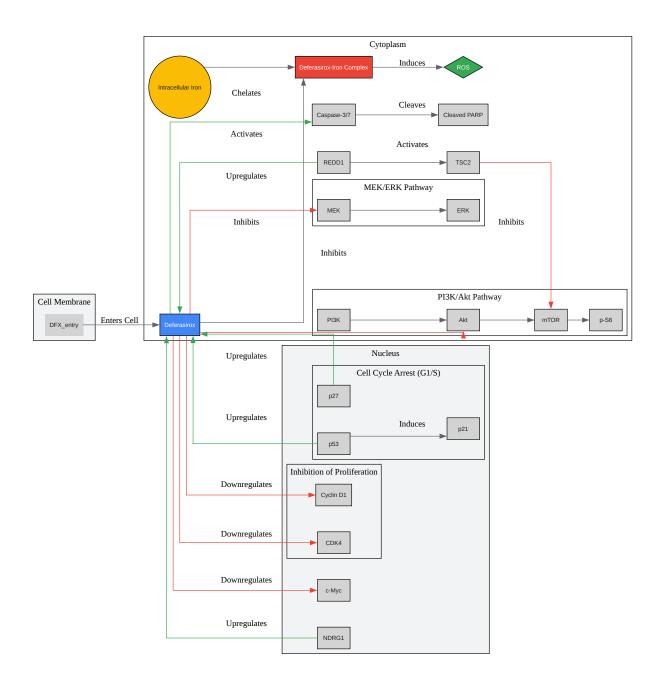
Cell Line	Cancer Type	Incubation Time (h)	IC50 (μM)	Reference
K562	Myeloid Leukemia	48	46.33	[7]
U937	Myeloid Leukemia	48	16.91	[7]
HL-60	Myeloid Leukemia	48	50	[7]
Fresh AML Cells	Acute Myeloid Leukemia	48	87.63 - 172.2	[7]
A549	Lung Cancer	72	Varies by derivative	[4]
DMS-53	Lung Carcinoma	Not Specified	Similar to DFO	[1]
SK-N-MC	Neuroepitheliom a	Not Specified	Similar to DFO	[1]
PC-3	Prostate Cancer	72	>100	[10]
HepG2	Hepatocellular Carcinoma	72	~80	[10]
AGS	Gastric Cancer	Not Specified	<10	[5]
BxPC-3	Pancreatic Cancer	72	Dose-dependent inhibition	[2]
HPAF-II	Pancreatic Cancer	72	Dose-dependent inhibition	[2]
Panc 10.05	Pancreatic Cancer	72	Dose-dependent inhibition	[2]
miPS-LLCcm	Cancer Stem Cells	48	10.6	[11]
MCF-7	Breast Cancer	Not Specified	High selectivity	[12]



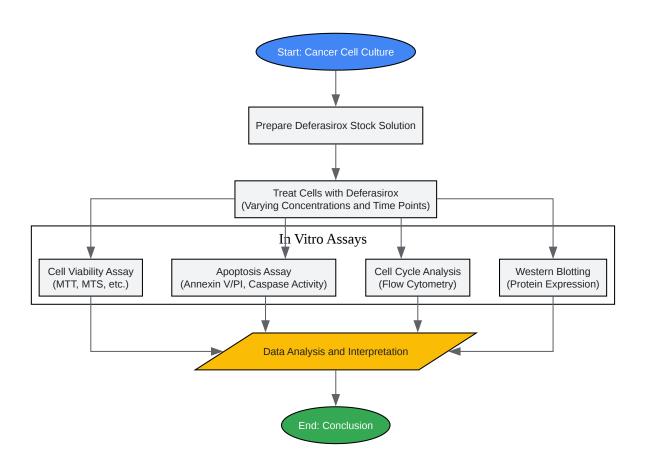
HT-29	Colon Cancer	Not Specified	High selectivity	[12]
111-23	Colon Cancel	Not Specifica	riigir sciccuvity	

Mandatory Visualizations









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